![molecular formula C15H18Br4O2 B13836253 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17](/img/structure/B13836253.png)
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17
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Overview
Description
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is a brominated flame retardant used in various consumer products, including polyurethane foams. It is a component of flame retardant mixtures that serve as substitutes for some polybrominated diphenyl ethers (PBDEs) . This compound is known for its effectiveness in reducing the flammability of materials, making it a valuable additive in the manufacturing of electronics, plastics, and coatings .
Preparation Methods
The synthesis of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 involves the reaction of 2,3,4,5-tetrabromobenzoic acid with 2-ethylhexanol in the presence of a suitable solvent . The reaction conditions typically include heating and stirring to ensure complete esterification. Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form tetrabromobenzoic acid and other oxidation products.
Reduction: Reduction reactions may yield debrominated derivatives.
Substitution: Halogen substitution reactions can occur, leading to the formation of different brominated compounds.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Environmental Applications
Detection in Food Products
EHTBB has been detected in various food matrices, indicating its prevalence in the environment. A study analyzing dietary exposure found that EHTBB was present in 61.1% and 75.9% of food samples from two total diet studies conducted in China. The concentrations were notably higher in animal-derived foods compared to plant-derived foods . The estimated daily intakes (EDIs) of EHTBB were reported to be 1.33 and 0.97 ng/kg body weight/day for the respective studies, with vegetables contributing significantly to these intakes .
Hazard Quotient Assessments
The hazard quotient (HQ) for EHTBB was found to be comparable to that of other brominated flame retardants like decabromodiphenyl ethane and exceeded that of tetrabromobisphenol A (TBBPA). This suggests that EHTBB poses a potential risk through dietary exposure and warrants further investigation into its safety in food products .
Biological Studies
Metabolism and Excretion
Research on the disposition of EHTBB in animal models has shown that it is absorbed and metabolized effectively. In studies involving female Sprague-Dawley rats and male B6C3F1 mice, EHTBB was administered via oral gavage at varying doses. The findings indicated that cumulative excretion via feces increased with dose while urinary excretion decreased over time . Notably, metabolites such as tetrabromobenzoic acid were identified, indicating metabolic pathways that could inform toxicity assessments .
Pharmacokinetic Studies
The pharmacokinetics of EHTBB have been explored through isotopic labeling (e.g., deuterated forms), which aids in understanding its absorption and distribution within biological systems. Studies have shown that the compound is lipophilic, suggesting it may cross biological membranes easily, which is critical for assessing its potential bioaccumulation and toxicological effects .
Applications in Material Science
Flame Retardant Properties
As a brominated flame retardant, EHTBB is utilized in various materials to enhance fire resistance. Its effectiveness stems from its ability to interfere with combustion processes, making it valuable in industries such as electronics, textiles, and construction materials . The compound's stability under heat contributes to its application in products requiring high thermal resistance.
Regulatory Considerations
Given the emerging concerns regarding the safety of brominated flame retardants, regulatory bodies such as the European Food Safety Authority have called for comprehensive data on substances like EHTBB for risk assessment purposes . Continuous monitoring of EHTBB levels in food products and environmental samples is essential for public health protection.
Data Summary Table
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 involves its ability to interfere with the combustion process. It releases bromine radicals during thermal decomposition, which react with free radicals in the flame, thereby inhibiting the combustion process . The molecular targets and pathways involved include the disruption of radical chain reactions that propagate flames .
Comparison with Similar Compounds
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is unique among brominated flame retardants due to its specific structure and effectiveness. Similar compounds include:
2-Ethylhexyl 2,3,4,5-Tetrabromophthalate: Another brominated flame retardant with similar applications.
Bis(2-ethylhexyl) tetrabromophthalate: Used in similar industrial applications but differs in its chemical structure and properties.
These compounds share similar flame-retardant properties but differ in their chemical structures and specific applications, highlighting the uniqueness of this compound .
Biological Activity
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 (EHTBB) is a brominated flame retardant primarily utilized in consumer products to enhance fire resistance. Its chemical formula is C15H18Br4O2, with a molecular weight of 549.9 g/mol. The compound is known for its metabolic conversion to tetrabromobenzoic acid (TBBA) in humans, which plays a significant role in its biological activity and potential health effects.
Metabolism and Enzymatic Interaction
The metabolism of EHTBB involves its conversion to TBBA, occurring without enzymatic catalysis in human microsomes. Key parameters identified during this process include:
- Km (Michaelis constant): 11.1 µM
- Vmax (maximum velocity): 0.655±0.144 nmol/min per mg protein .
This metabolic pathway suggests that EHTBB does not significantly influence the activity of enzymes regulating thyroid hormone levels, indicating limited potential for endocrine disruption.
Toxicological Profile
Research indicates that while EHTBB itself is not classified as an endocrine disruptor, its metabolite TBBA exhibits notable biological activities:
- Anti-estrogenic and anti-androgenic effects : TBBA has an IC50 value of 31.75 µM, suggesting it can inhibit estrogen and androgen receptor activities .
- Neurological and reproductive toxicity : EHTBB has been associated with moderate hazards concerning these health issues due to environmental exposure .
Environmental Exposure
EHTBB has been detected in various environmental samples, including food products. A study found that it was present in:
The estimated daily intake (EDI) from these studies was found to be:
Comparative Analysis with Other Flame Retardants
EHTBB's unique characteristics can be highlighted when compared with other flame retardants:
Compound Name | CAS Number | Key Features |
---|---|---|
Bis(2-ethylhexyl) 3,4,5,6-tetrabromophthalate | 26040-51-7 | Similar applications as a flame retardant |
Tetrabromobisphenol A | 79-94-7 | Higher toxicity profile compared to EHTBB |
Decabromodiphenyl ether | 1163-19-5 | Widely used but associated with higher health risks |
EHTBB is distinguished by its specific metabolic pathways and comparatively lower toxicity profile than alternatives like tetrabromobisphenol A .
Human Exposure Studies
In a recent study examining human exposure pathways to flame retardants, EHTBB was included among compounds assessed for their potential health impacts. The findings indicated:
- Significant dermal exposure leading to the formation of TBBA as a major metabolite.
- The metabolic process was primarily mediated by skin carboxylesterases rather than cytochrome P450 enzymes .
Risk Assessment and Regulatory Considerations
The European Food Safety Authority has highlighted the need for comprehensive data on EHTBB for risk assessment purposes due to its frequent detection in food products and potential health implications .
Properties
Molecular Formula |
C15H18Br4O2 |
---|---|
Molecular Weight |
567.0 g/mol |
IUPAC Name |
[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate |
InChI |
InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,8D2,9D |
InChI Key |
HVDXCGSGEQKWGB-BVKQVPBCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br |
Origin of Product |
United States |
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